Cas no 2172393-63-2 (2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)

2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid is a specialized protected amino acid derivative, primarily utilized in peptide synthesis. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) group ensures selective deprotection under mild basic conditions, facilitating controlled peptide chain elongation. The ethoxy and methylpropanoic acid moieties enhance solubility and stability, making it suitable for solid-phase peptide synthesis (SPPS). Its structural features allow for efficient coupling with minimal side reactions, improving yield and purity in complex peptide assemblies. This compound is particularly valuable in pharmaceutical research and bioconjugation applications, where precise amino acid incorporation is critical. Its compatibility with standard Fmoc-based protocols ensures broad utility in synthetic chemistry workflows.
2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid structure
2172393-63-2 structure
商品名:2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid
CAS番号:2172393-63-2
MF:C25H30N2O6
メガワット:454.515507221222
CID:6339817
PubChem ID:165515026

2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid
    • EN300-1503774
    • 2172393-63-2
    • 2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
    • インチ: 1S/C25H30N2O6/c1-4-32-16(13-22(28)27-25(2,3)23(29)30)14-26-24(31)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21H,4,13-15H2,1-3H3,(H,26,31)(H,27,28)(H,29,30)
    • InChIKey: CBJVIORQTUTOCV-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(CC(NC(C(=O)O)(C)C)=O)OCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 454.21038668g/mol
  • どういたいしつりょう: 454.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 674
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 114Ų

2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1503774-1000mg
2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2172393-63-2
1000mg
$3368.0 2023-09-27
Enamine
EN300-1503774-5000mg
2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2172393-63-2
5000mg
$9769.0 2023-09-27
Enamine
EN300-1503774-10000mg
2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2172393-63-2
10000mg
$14487.0 2023-09-27
Enamine
EN300-1503774-100mg
2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2172393-63-2
100mg
$2963.0 2023-09-27
Enamine
EN300-1503774-50mg
2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2172393-63-2
50mg
$2829.0 2023-09-27
Enamine
EN300-1503774-250mg
2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2172393-63-2
250mg
$3099.0 2023-09-27
Enamine
EN300-1503774-500mg
2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2172393-63-2
500mg
$3233.0 2023-09-27
Enamine
EN300-1503774-1.0g
2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2172393-63-2
1g
$0.0 2023-06-05
Enamine
EN300-1503774-2500mg
2-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylpropanoic acid
2172393-63-2
2500mg
$6602.0 2023-09-27

2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid 関連文献

2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acidに関する追加情報

Introduction to 2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid (CAS No. 2172393-63-2)

2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid, identified by its CAS number 2172393-63-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structure, which includes an ethoxy group, a fluoren-9-ylmethylcarbonyl moiety, and an amino functionality, all contributing to its unique chemical and biological properties.

The structural framework of this compound is meticulously designed to interact with biological targets, making it a promising candidate for drug development. The presence of the fluoren-9-ylmethylcarbonyl group not only enhances the solubility and stability of the molecule but also provides a scaffold for further derivatization, enabling researchers to fine-tune its pharmacological profile. This structural complexity has positioned it as a subject of intense study in medicinal chemistry.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The amino and carboxylic acid functionalities in this compound make it a versatile building block for the synthesis of peptidomimetics and other bioactive molecules. These functionalities are particularly valuable in the design of molecules that can mimic natural peptides or interact with specific enzymes and receptors.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that molecules with similar structural motifs can interact with neurotransmitter receptors and ion channels, potentially leading to therapeutic effects. The fluoren-9-ylmethylcarbonyl group, in particular, has been implicated in enhancing the binding affinity and selectivity of drug candidates, making it an attractive feature for medicinal chemists.

The synthesis of 2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid is a complex process that requires careful optimization to ensure high yield and purity. The synthetic route typically involves multi-step reactions, including condensation, protection-deprotection strategies, and functional group transformations. Advanced techniques such as solid-phase synthesis have been employed to streamline the process and improve scalability.

Recent advancements in computational chemistry have also played a crucial role in the design and optimization of this compound. Molecular modeling studies have been conducted to predict the binding interactions between this molecule and its potential targets. These studies have provided valuable insights into the structural features that contribute to its biological activity, guiding further modifications and derivatization efforts.

The pharmacokinetic properties of 2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid are another area of active investigation. Researchers are interested in understanding how this compound is metabolized and eliminated from the body, as well as its potential for drug-drug interactions. Preclinical studies have begun to explore these aspects, providing preliminary data on its safety and efficacy profile.

In conclusion, 2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid (CAS No. 2172393-63-2) represents a significant advancement in pharmaceutical chemistry. Its complex structure and versatile functional groups make it a promising candidate for further development into therapeutic agents. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a crucial role in addressing unmet medical needs.

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